3-Methoxy-3-phenylazetidine
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Overview
Description
3-Methoxy-3-phenylazetidine is an organic compound with the molecular formula C10H13NO It is a member of the azetidine family, characterized by a four-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-phenylazetidine typically involves the reaction of phenylacetonitrile with methanol in the presence of a base, followed by cyclization to form the azetidine ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-3-phenylazetidine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
3-Methoxy-3-phenylazetidine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of biological systems and as a potential pharmacophore in drug design.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-phenylazetidine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
3-Methoxy-3-phenylazetidine hydrochloride: A salt form of the compound with similar properties.
Azetidine: The parent compound with a simpler structure.
Phenylazetidine: A derivative with a phenyl group attached to the azetidine ring.
Uniqueness: this compound is unique due to the presence of both methoxy and phenyl groups, which confer specific chemical and physical properties.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-methoxy-3-phenylazetidine |
InChI |
InChI=1S/C10H13NO/c1-12-10(7-11-8-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
InChI Key |
UQZZKRPLWZRFPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CNC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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